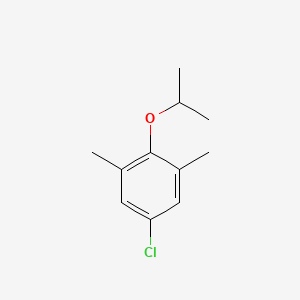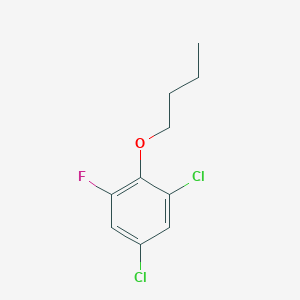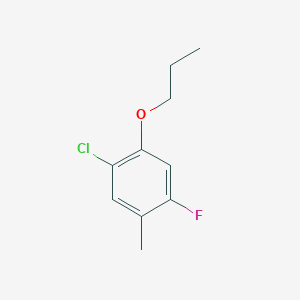![molecular formula C11H15ClO B8029899 1-[(Tert-butoxy)methyl]-4-chlorobenzene](/img/structure/B8029899.png)
1-[(Tert-butoxy)methyl]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)methyl]-4-chlorobenzene is an organic compound characterized by a tert-butoxy group attached to a methyl group, which is further connected to a benzene ring substituted with a chlorine atom at the para position
Preparation Methods
The synthesis of 1-[(Tert-butoxy)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl alcohol displaces the chloride ion from 4-chlorobenzyl chloride, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile to achieve optimal yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
1-[(Tert-butoxy)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, forming biaryl compounds under palladium-catalyzed conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as THF or acetonitrile, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-4-chlorobenzene finds applications in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo functionalization and derivatization.
Medicine: It may be utilized in the development of drug candidates, particularly those requiring specific structural motifs for activity.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with tailored properties.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)methyl]-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the tert-butoxy group can stabilize the transition state, facilitating the displacement of the chlorine atom. In coupling reactions, the compound’s aromatic ring can participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Molecular targets and pathways involved in these reactions include the activation of the aromatic ring, stabilization of intermediates, and formation of new functional groups through various catalytic cycles.
Comparison with Similar Compounds
1-[(Tert-butoxy)methyl]-4-chlorobenzene can be compared with other similar compounds, such as:
1-[(Tert-butoxy)methyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
1-[(Tert-butoxy)methyl]-4-bromobenzene: Bromine substitution offers different reactivity patterns, particularly in coupling reactions.
1-[(Tert-butoxy)methyl]-4-iodobenzene: Iodine substitution provides higher reactivity in nucleophilic substitution and coupling reactions.
The uniqueness of this compound lies in its specific reactivity patterns and the ability to undergo a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDVZNGVZOFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
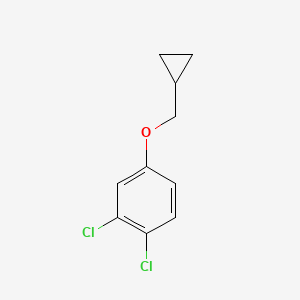
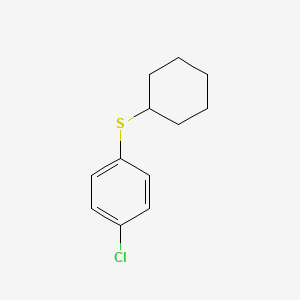
![4-Chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B8029822.png)
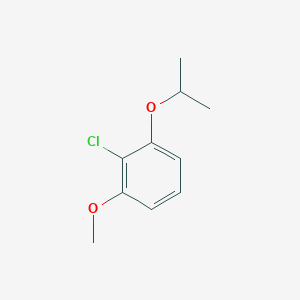
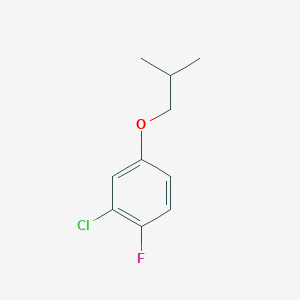
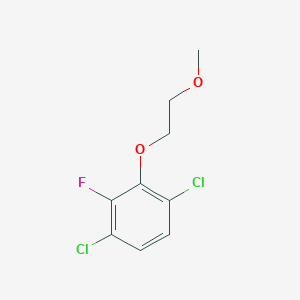
![1-[(Tert-butoxy)methyl]-2-chlorobenzene](/img/structure/B8029886.png)
![1-[(Tert-butoxy)methyl]-3-chlorobenzene](/img/structure/B8029893.png)

